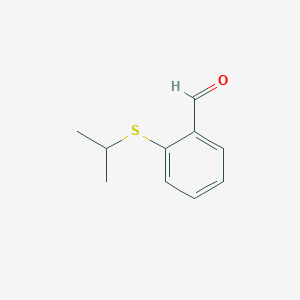

2-(Isopropylthio)benzaldehyde

描述

2-(Isopropylthio)benzaldehyde is an organosulfur compound featuring a benzaldehyde backbone substituted with an isopropylthio (-S-iPr) group at the 2-position. The thioether group introduces distinct electronic and steric properties compared to oxygen-based substituents (e.g., methoxy or methyl groups).

属性

CAS 编号 |

53606-32-9 |

|---|---|

分子式 |

C10H12OS |

分子量 |

180.27 g/mol |

IUPAC 名称 |

2-propan-2-ylsulfanylbenzaldehyde |

InChI |

InChI=1S/C10H12OS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3 |

InChI 键 |

UGPQFYISFDNTAZ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)SC1=CC=CC=C1C=O |

产品来源 |

United States |

相似化合物的比较

Substituent Effects and Reactivity

The electronic and steric profiles of substituents significantly influence the reactivity of benzaldehyde derivatives:

- This compound achieves a synthesis yield of 96.0% under optimized conditions, highlighting the efficiency of methoxy-substituted benzaldehydes in synthetic routes .

- Methyl groups (e.g., 5-isopropyl-2-methylbenzaldehyde) : Methyl substituents are less electron-donating than methoxy groups but introduce moderate steric hindrance. The molecular formula (C₁₁H₁₄O) and molar mass (162.23 g/mol) suggest a compact structure with applications in fragrance or pharmaceutical intermediates .

- Cyclopropylmethoxy groups (e.g., 2-(cyclopropylmethoxy)-5-isopropylbenzaldehyde) : The strained cyclopropyl ring may increase reactivity in ring-opening or cross-coupling reactions. This substituent’s unique geometry could influence binding in catalytic systems .

- The sulfur atom’s lower electronegativity compared to oxygen may alter redox behavior and catalytic activity.

Physicochemical Properties

Research Findings and Trends

- Electronic Effects : Thioethers exhibit reduced hydrogen-bonding capacity compared to ethers, impacting solubility and crystallinity.

- Steric Demand : The isopropylthio group’s bulkiness may hinder regioselectivity in electrophilic substitution reactions, necessitating tailored reaction conditions.

- Synthetic Challenges : Thioether formation often requires stringent anhydrous conditions and metal catalysts, increasing production costs compared to oxygen analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。